5-Fluoro-4-methylindoline hydrochloride
Description
5-Fluoro-4-methylindoline hydrochloride (CAS: 1388063-84-0) is an organic compound with the molecular formula C₁₀H₁₃FN₂ and a molecular weight of 180.2 g/mol . Structurally, it features a bicyclic indoline core substituted with a fluorine atom at the 5-position and a methyl group at the 4-position, with the hydrochloride salt enhancing its stability and solubility for synthetic applications.
Properties
IUPAC Name |
5-fluoro-4-methyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c1-6-7-4-5-11-9(7)3-2-8(6)10;/h2-3,11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHDSKOAQQGBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCN2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Fluoro-4-methylindoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 4-methylbenzaldehyde.
Reaction Conditions: The key steps include the formation of the indoline ring through cyclization reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Fluoro-4-methylindoline hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into more reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at positions ortho and para to the nitrogen atom.
Scientific Research Applications
5-Fluoro-4-methylindoline hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methylindoline hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 5-fluoro-4-methylindoline hydrochloride with structurally related indoline and indole derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- In contrast, 5-methoxyindoline HCl (CAS 4770-39-2) has an electron-donating methoxy group, which may increase solubility but reduce metabolic stability .
- Impact of Halogenation :
- 4-Fluoroindole (CAS 197770-48-2) lacks the indoline ring saturation and methyl group, resulting in distinct reactivity. Fluorine at the 4-position may alter π-stacking interactions in aromatic systems .
- 6-Chloro-5-fluoroindole combines halogenation at adjacent positions, which is common in kinase inhibitors but differs from the indoline scaffold of the target compound .
Biological Activity
5-Fluoro-4-methylindoline hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Overview of Biological Activity
This compound is part of the indole family, known for their diverse biological activities. Indole derivatives have been reported to exhibit antiviral , anti-inflammatory , anticancer , and antioxidant properties. The presence of the fluorine atom and the methyl group enhances the compound's interaction with biological targets, which may lead to increased efficacy in therapeutic applications.
Target Interactions
Indole derivatives, including this compound, interact with various biological receptors and enzymes. These interactions can lead to alterations in cellular signaling pathways, gene expression, and metabolic processes. The compound has shown high affinity for several targets, which may explain its broad spectrum of biological effects.
Biochemical Pathways
The compound influences multiple biochemical pathways:
- Cell Signaling : It modulates key signaling pathways such as MAPK (Mitogen-Activated Protein Kinase), which is crucial for regulating inflammatory responses .
- Gene Expression : By interacting with nuclear receptors, it can alter gene expression related to inflammation and cancer progression .
- Metabolism : It impacts liver metabolism and immune responses by activating or inhibiting specific enzymes involved in these processes.
In Vitro Studies
A study evaluated the anti-inflammatory effects of various indole derivatives, including this compound. The results indicated that at concentrations as low as 5 μM, this compound significantly inhibited the release of pro-inflammatory cytokines (IL-6 and IL-8) in LPS-induced human bronchial epithelial cells. This suggests a potential application in treating inflammatory diseases .
Case Studies and Clinical Relevance
Several studies have explored the role of indole derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to inhibit tumor growth in pancreatic cancer cell lines by targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), a critical enzyme in cancer metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
